molecular formula C15H19FN2O2 B13331614 5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B13331614
M. Wt: 278.32 g/mol
InChI Key: KZAKHIDVCNEKCC-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom. The presence of a spiro center often imparts unique chemical and biological properties to these compounds, making them of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. The reaction conditions are carefully controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in its functional groups.

    2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: These compounds have different heteroatoms in the spirocyclic core.

Uniqueness

5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

5-(4-fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C15H19FN2O2/c1-10-8-11(16)2-3-12(10)13-9-18-14(19)20-15(13)4-6-17-7-5-15/h2-3,8,13,17H,4-7,9H2,1H3,(H,18,19)

InChI Key

KZAKHIDVCNEKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNC(=O)OC23CCNCC3

Origin of Product

United States

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